molecular formula C15H17N B6289299 2-Benzyl-4,5,6,7-tetrahydro-1H-indole CAS No. 233585-17-6

2-Benzyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B6289299
CAS No.: 233585-17-6
M. Wt: 211.30 g/mol
InChI Key: LLVMHRWMEPJCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the tetrahydroindole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4,5,6,7-tetrahydro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroindole ring. The benzyl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4,5,6,7-tetrahydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the tetrahydroindole ring to produce different hydrogenated forms.

    Substitution: Electrophilic substitution reactions can occur on the benzyl group or the indole ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a range of functionalized indoles.

Scientific Research Applications

2-Benzyl-4,5,6,7-tetrahydro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development, targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets. The benzyl group can enhance binding affinity to certain receptors or enzymes, influencing biological pathways. For instance, it may interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

    Indole: The parent compound, known for its aromaticity and biological activity.

    Tryptamine: A naturally occurring indole derivative with psychoactive properties.

    Serotonin: A neurotransmitter derived from tryptamine, involved in mood regulation.

Uniqueness: 2-Benzyl-4,5,6,7-tetrahydro-1H-indole is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This structural modification can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

2-benzyl-4,5,6,7-tetrahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-3,6-7,11,16H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVMHRWMEPJCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-4,5,6,7-tetrahydro-1H-indole
Reactant of Route 2
2-Benzyl-4,5,6,7-tetrahydro-1H-indole
Reactant of Route 3
2-Benzyl-4,5,6,7-tetrahydro-1H-indole
Reactant of Route 4
2-Benzyl-4,5,6,7-tetrahydro-1H-indole
Reactant of Route 5
2-Benzyl-4,5,6,7-tetrahydro-1H-indole
Reactant of Route 6
2-Benzyl-4,5,6,7-tetrahydro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.